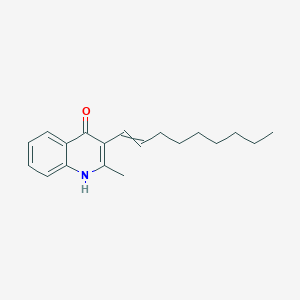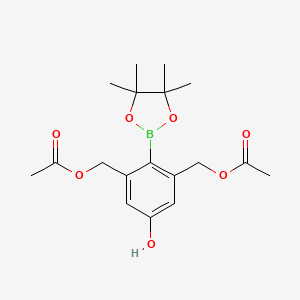
2-methyl-3-non-1-enyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-non-1-enyl-1H-quinolin-4-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline core with a non-1-enyl side chain and a methyl group at specific positions, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-non-1-enyl-1H-quinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivative . Another method involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient and green protocols, such as visible light-mediated synthesis, can be advantageous for large-scale production. These methods often focus on atom economy, high yield, and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3-non-1-enyl-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the quinoline core and the non-1-enyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-methyl-3-non-1-enyl-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-methyl-3-non-1-enyl-1H-quinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For instance, quinoline derivatives are known to inhibit monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar quinoline core but differ in the saturation of the side chain.
4-hydroxyquinoline derivatives: These compounds have a hydroxyl group at the 4-position, which imparts different chemical properties.
N-alkenylindole derivatives: These compounds have an indole core instead of a quinoline core but share similar side chains.
Uniqueness
2-methyl-3-non-1-enyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methyl-3-non-1-enyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAXBOCOEKTILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14798729.png)

![1-Benzyl-3-pentyl-2-[6-(tetrazolidin-5-ylmethoxy)naphthalen-2-yl]indole](/img/structure/B14798739.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14798747.png)
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14798749.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)

![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

